molecular formula C8H14O B8490114 3-Ethyl-3-methylcyclopentanone

3-Ethyl-3-methylcyclopentanone

Cat. No.: B8490114
M. Wt: 126.20 g/mol
InChI Key: IUZULRVGAITOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-3-methylcyclopentanone (CAS 7430-49-1) is an alkyl-substituted cyclopentanone with the molecular formula C8H14O and a molecular weight of 126.199 g/mol . This compound is part of a class of neuroactive cyclopentanones known to act on the central nervous system. Research indicates that certain 3-alkyl-substituted cyclopentanones, including 3-ethylcyclopentanone, exhibit convulsant properties, meaning they can induce seizures in animal models . These neuroactive compounds have been shown to competitively displace a ligand specific for the picrotoxin receptor in rat brain membranes, suggesting their biological effects are mediated through this receptor complex to alter neuronal activity . The product has achieved commercial mass production and is supplied for research applications . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-ethyl-3-methylcyclopentan-1-one

InChI

InChI=1S/C8H14O/c1-3-8(2)5-4-7(9)6-8/h3-6H2,1-2H3

InChI Key

IUZULRVGAITOOO-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)C1)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Ethyl 3 Methylcyclopentanone

Retrosynthetic Analysis Approaches for 3-Ethyl-3-methylcyclopentanone

Retrosynthetic analysis provides a logical framework for devising synthetic routes by conceptually deconstructing the target molecule into simpler, commercially available precursors. For this compound, two primary disconnection strategies are apparent.

The most straightforward approach involves disconnecting the C-C bonds of the ethyl and methyl groups at the α-position to the carbonyl. This leads back to a cyclopentanone (B42830) enolate or its equivalent as a key intermediate, which can be sequentially alkylated. This strategy identifies cyclopentanone as the primary starting material and alkyl halides (e.g., ethyl iodide and methyl iodide) as the requisite electrophiles.

A second major strategy involves cleaving the cyclopentanone ring itself. A C-C bond disconnection adjacent to the carbonyl group, specifically between C1 and C2 or C1 and C5, suggests an intramolecular condensation of a linear precursor. This pathway points towards an acyclic dicarbonyl compound, such as a 1,6-diester, as the key precursor, which can be cyclized via a Dieckmann condensation. The challenge then becomes the synthesis of the appropriately substituted linear chain.

Direct Synthesis Routes via Cyclopentanone Functionalization

Building upon the retrosynthetic insights, several methods allow for the direct synthesis of this compound by modifying a pre-existing cyclopentanone ring.

Alkylation and Acylation Reactions on Cyclopentanone Scaffolds

The sequential alkylation of cyclopentanone is a classic and direct method for introducing the ethyl and methyl groups. This process relies on the formation of an enolate ion by treating the ketone with a strong base, followed by nucleophilic attack on an alkyl halide. libretexts.org

To synthesize this compound, the process would involve two successive alkylation steps. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to ensure complete and irreversible formation of the enolate. youtube.com The first alkylation, for instance with ethyl iodide, would yield 2-ethylcyclopentanone. A second deprotonation with LDA would then generate the enolate of 2-ethylcyclopentanone, which can be subsequently alkylated with methyl iodide to form the desired product. The order of addition of the alkyl groups can be reversed. A critical consideration in this approach is controlling the regioselectivity of the second alkylation to ensure the formation of the 2,2-disubstituted product rather than the 2,5-disubstituted isomer. libretexts.org

Table 1: Representative Conditions for Sequential Alkylation of Ketones

StepSubstrateReagentsIntermediate/ProductKey Considerations
1Cyclopentanone1. LDA, THF, -78 °C 2. Ethyl Iodide2-EthylcyclopentanoneQuantitative enolate formation to prevent self-condensation. youtube.com
22-Ethylcyclopentanone1. LDA, THF, -78 °C 2. Methyl IodideThis compoundControl of regioselectivity to favor α,α'- over α,α-dialkylation if other sites are available. libretexts.org

Photocatalyzed Synthetic Pathways to Substituted Cyclopentanones

Modern synthetic chemistry has seen the rise of visible-light photocatalysis as a powerful tool for C-C bond formation under mild conditions. While a direct photocatalytic synthesis of this compound has not been specifically detailed, general methods for producing substituted cyclopentanones suggest potential pathways. rsc.org These reactions often involve the generation of radical intermediates that can undergo cyclization or coupling reactions. For instance, a photocatalytic reductive coupling could potentially be designed to functionalize an enone precursor, or a radical cascade cyclization of an unsaturated substrate could form the substituted cyclopentanone ring. rsc.org

Cyclization Reactions for Five-Membered Ring Formation

An alternative to functionalizing a pre-existing ring is to construct the cyclopentanone ring from an acyclic precursor. The Dieckmann condensation is a powerful intramolecular reaction for forming five- and six-membered rings. libretexts.orgopenstax.org To synthesize this compound, a suitable starting material would be a 1,6-diester, such as diethyl 3-ethyl-3-methylheptanedioate.

Treatment of this diester with a strong base (e.g., sodium ethoxide) would generate an enolate at one of the α-carbons. masterorganicchemistry.com This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution, forming a five-membered ring. The initial product is a β-keto ester. Subsequent hydrolysis of the ester group followed by decarboxylation (heating in the presence of acid) removes the ester functionality and yields the target this compound. openstax.org The success of this route depends on the efficient synthesis of the required acyclic diester precursor.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is typically employed to reduce double bonds. In the context of synthesizing this compound, this method would be relevant for the reduction of an unsaturated precursor, namely 3-ethyl-3-methylcyclopent-2-en-1-one. This α,β-unsaturated ketone could potentially be synthesized via a conjugate addition of an ethyl cuprate (B13416276) to 3-methylcyclopent-2-en-1-one. Subsequent catalytic hydrogenation of the carbon-carbon double bond, using catalysts such as palladium on carbon (Pd/C) with a hydrogen atmosphere, would yield the saturated this compound. This two-step sequence provides a strategic alternative to direct dialkylation. nih.gov

Stereoselective Synthesis of this compound

The target molecule, this compound, is achiral as the C3 carbon, while being a quaternary center, does not have four different substituents attached to any atom that would render the molecule chiral. Therefore, stereoselective synthesis is not a requirement for its preparation.

However, the principles of stereoselective synthesis are crucial for creating related chiral cyclopentanone structures, where a stereocenter exists. The construction of quaternary stereocenters is a significant challenge in organic synthesis. rsc.org Asymmetric methods have been developed that could be adapted to synthesize chiral analogs of the target molecule. These strategies often employ chiral auxiliaries, chiral catalysts, or chiral reagents to control the three-dimensional arrangement of atoms during the reaction. nih.govresearchgate.net For instance, an asymmetric Michael addition to a cyclopentenone precursor or an enantioselective alkylation using a chiral phase-transfer catalyst could establish a stereocenter with high enantiomeric excess. nih.govnih.gov While not directly applicable to the achiral target compound, these advanced methods are central to the synthesis of a vast array of optically active cyclopentanone-containing natural products and pharmaceuticals. rsc.org

Asymmetric Synthetic Routes to Chiral Cyclopentanones

Asymmetric synthesis is a class of chemical reactions that converts an achiral starting material into a chiral product with an unequal formation of stereoisomers. For cyclopentanones, a key strategy involves establishing a chiral center that directs the stereochemistry of subsequent reactions.

One sophisticated approach for constructing cyclopentanone rings with a quaternary stereocenter is through an intramolecular [3+2] cycloaddition of silyl (B83357) nitronates. This method has been successfully used to create a substituted cyclopentanone with high diastereoselectivity and enantioselectivity. The process begins with an enantioselective Henry reaction to create an unsaturated nitroalcohol with a defined stereocenter. This existing chiral center then directs the formation of the new quaternary stereocenter during the key cycloaddition step, a strategy known as substrate-controlled stereo-induction. The resulting isoxazolidine (B1194047) is then converted through deoximination to yield the final cyclopentanone product. This methodology demonstrates how an easily accessible stereogenic center can be leveraged to create a more sterically congested and challenging one.

Enantioselective Catalysis in Cyclic Ketone Synthesis

Enantioselective catalysis utilizes a chiral catalyst to control the stereochemical outcome of a reaction, producing a chiral product from an achiral or racemic starting material. This approach is highly efficient as only a small amount of the chiral catalyst is needed.

A notable method for synthesizing chiral cyclopentenones involves the nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids. This reaction is catalyzed by a chiral phosphinooxazoline/nickel complex. The process is effective for a range of arylboronic acids, including those with halide, methyl, and alkoxy substituents, consistently producing cyclopentenones in good yields and with high enantioselectivities. The temperature of the reaction is a critical parameter; for instance, reducing the temperature from 100 °C to 80 °C can improve the enantiomeric excess (ee) without compromising the yield.

Table 1: Effect of Catalyst and Temperature on Nickel-Catalyzed Cyclopentenone Synthesis

Entry Catalyst Temperature (°C) Yield (%) Enantiomeric Excess (ee, %)
1 (R)-Ph-PHOX (L1) 100 98 91
2 (R)-Ph-PHOX (L1) 80 98 94
3 L2 80 95 88
4 L3 80 98 93
5 L4 80 85 82

Another powerful strategy is the copper-catalyzed tandem 1,4-addition-aldol reaction. This method has been applied to the synthesis of prostaglandin (B15479496) precursors, which are highly functionalized cyclopentanones. Using a catalyst prepared from Cu(OTf)₂ and a chiral phosphoramidite (B1245037) ligand, dialkylzinc reagents can be added to cyclopentenone derivatives with high enantioselectivity. The resulting zinc enolate is trapped in situ by an aldehyde, leading to a product with excellent diastereomeric ratios (often >95:5).

Table 2: Enantioselectivity in Copper-Catalyzed Tandem 1,4-Addition-Aldol Reaction

Entry Starting Enone Product Yield (%) Enantiomeric Excess (ee, %)
1 1a 3a 76 87
2 1a 3b 73 87
3 1b 3c 75 94
4 1b 3d 74 94

Strategies for Stereocontrol at Quaternary Carbon Centers

The construction of quaternary carbon stereocenters is a formidable challenge in synthesis due to the steric hindrance involved in forming a C-C bond at a fully substituted carbon atom. The development of catalytic enantioselective methods to create these centers has been a major focus of modern organic chemistry.

Numerous catalytic strategies have been developed to address this challenge. These methods facilitate the construction of complex natural products and other high-value molecules. Key asymmetric catalytic reactions for installing quaternary carbon stereocenters include Michael additions, dearomative cyclizations, polyene cyclizations, α-arylations, cycloadditions, and allylations.

Table 3: Selected Catalytic Strategies for Quaternary Stereocenter Formation

Reaction Type Catalyst System (Example) Key Feature
Diels-Alder Cycloaddition Iminium Ion Activation Forms tetracyclic products with a quaternary center common to indole (B1671886) alkaloids.
[3+2] Cycloaddition Rh-carbenoids Reacts with indoles to produce cyclopentene-fused indolines with excellent enantioselectivity.
Allylation Sulfonamide/Oxazoline Chromium Complex Asymmetric allylation of aldehydes provides homoallylic alcohols with a quaternary carbon.
Michael Addition Chiral Thiourea Catalyst Used for intramolecular cyclization to form chromanones with 3,3-disubstitution.

For instance, chromium-catalyzed enantioselective allylation of aldehydes with γ-disubstituted allyl halides can generate α-homoallylic alcohols containing a quaternary carbon with high diastereoselectivity and enantioselectivity. Similarly, catalytic enantioselective Diels-Alder reactions have been employed to form quaternary stereocenters in the synthesis of complex natural products like strychnine (B123637) and cortisone. The choice of catalyst and reaction conditions is paramount in overcoming the steric challenges and achieving high levels of stereocontrol.

Derivatization and Transformation Pathways of this compound

Once synthesized, the this compound core can be subjected to various chemical transformations to produce a range of derivatives. The carbonyl group and the adjacent α-carbons are the primary sites for functionalization.

While specific derivatization pathways for this compound are not extensively detailed in the literature, standard ketone chemistry provides predictable transformation routes. For example, the cyclopentanone ring can serve as a precursor for fragrant compounds, analogous to how other cyclopentanone derivatives are used to synthesize methyl jasmonate and related compounds. This suggests that functionalization of the ring, potentially through alkylation or other C-C bond-forming reactions at the α-position or modification of the carbonyl group, is a viable pathway.

Common transformations for ketones that could be applied include:

Baeyer-Villiger Oxidation: Insertion of an oxygen atom adjacent to the carbonyl group to form a lactone (a cyclic ester).

Wittig Reaction: Conversion of the carbonyl group into a carbon-carbon double bond (an alkene).

Reductive Amination: Transformation of the ketone into an amine through an imine intermediate.

Aldol (B89426) Condensation: Reaction at the α-carbon with another carbonyl compound to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone.

Enolate Chemistry: The protons on the carbons alpha to the carbonyl (C2 and C5) can be removed to form an enolate, which can then act as a nucleophile in reactions such as alkylation, halogenation, or acylation to introduce new functional groups onto the cyclopentanone ring.

These derivatization pathways allow the synthetically challenging this compound scaffold to be elaborated into a diverse array of more complex molecules for various applications.

Advanced Reaction Mechanisms and Chemical Reactivity of 3 Ethyl 3 Methylcyclopentanone

Mechanistic Investigations of Cyclopentanone (B42830) Transformations

The cyclopentanone ring system is a versatile scaffold that can undergo a wide range of chemical reactions, from functional group manipulations at the carbonyl to complex ring-opening and C-H activation processes.

The carbonyl group is the primary site for oxidation and reduction reactions in 3-ethyl-3-methylcyclopentanone. Reduction typically involves the conversion of the ketone to a secondary alcohol, 3-ethyl-3-methylcyclopentanol, via nucleophilic addition of a hydride reagent (e.g., from sodium borohydride (B1222165) or lithium aluminum hydride). The approach of the hydride reagent can be influenced by the steric bulk of the C3 substituents, potentially leading to diastereomeric mixtures of the resulting alcohol.

Oxidation pathways are more complex. While the ketone itself is relatively resistant to oxidation, adjacent carbon atoms can be oxidized under specific conditions. More aggressive oxidation can lead to cleavage of the cyclopentanone ring. For instance, related 3-alkyl-1,2-cyclopentanediones have been shown to undergo oxidative ring cleavage, suggesting that similar Baeyer-Villiger type oxidations could potentially yield lactone derivatives. dntb.gov.ua

Functionalization at the α-positions (C2 and C5) of this compound is most commonly achieved through the formation of an enolate intermediate. In the presence of a base, a proton can be abstracted from either the C2 or C5 position. The resulting enolate is a powerful nucleophile that can react with various electrophiles (e.g., alkyl halides, aldehydes), leading to the formation of a new carbon-carbon bond at the α-position. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control), although the steric hindrance from the C3 substituents would likely influence this process.

Recent advances have also demonstrated that C-C bonds alpha to the carbonyl group can be activated and cleaved by transition metal catalysts, such as rhodium. nih.gov This allows for the insertion of other groups and the formation of new ring systems. While this has been demonstrated primarily on 3-arylcyclopentanones, the principles extend to alkyl-substituted variants. nih.gov

Beta-functionalization (at C4) is less direct and typically requires multi-step sequences, as there is no inherent reactivity at this position.

This compound can participate in reactions involving radical intermediates. The C-H bonds on the cyclopentane (B165970) ring can be abstracted by highly reactive radicals. Studies on the reaction of hydroxyl (OH) radicals with related methyl-cyclopentene-ones show that both addition to double bonds (if present) and abstraction of hydrogen atoms are viable pathways. acs.orgnih.gov For a saturated ring like that in this compound, the reaction would proceed via H-atom abstraction. The stability of the resulting carbon-centered radical determines the most likely site of abstraction.

Furthermore, transition-metal-catalyzed C-H activation offers a pathway for direct functionalization of the ring. Palladium-catalyzed reactions, for example, can activate C-H bonds and couple them with aryl groups. nih.gov Research has shown that in substituted cyclopentanones, C-H activation can occur site-selectively at the less sterically hindered position. nih.gov The presence of the quaternary center at C3 in this compound would significantly influence the regioselectivity of such a reaction. nih.gov

Under high-temperature pyrolysis conditions, this compound is expected to decompose through several pathways, analogous to those identified for unsubstituted cyclopentanone. acs.org Thermal decomposition is an endothermic process where heat is used to break chemical bonds. wikipedia.org The primary mechanisms for cyclopentanone decomposition include:

Ring-opening via Cα–Cβ bond fission: Homolytic cleavage of the bond between C2 and C3 (or C4 and C5) would generate a diradical intermediate that can undergo further reactions. acs.org

Decarbonylation: The expulsion of a molecule of carbon monoxide (CO) to form hydrocarbon products. This can occur through concerted or stepwise mechanisms. acs.org

Isomerization: Rearrangement to form other isomers, such as unsaturated aldehydes. acs.org

The presence of the ethyl and methyl groups would likely favor initial C-C bond cleavage at the more substituted C2-C3 bond due to the stability of the resulting tertiary radical.

Table 1: Key Thermal Decomposition Pathways for Cyclopentanone (Model for this compound) This table summarizes major decomposition channels identified for unsubstituted cyclopentanone, which serve as a model for the thermal reactivity of its substituted derivatives.

PathwayDescriptionMajor Products
Ring Opening Fission of the Cα–Cβ bond leading to a diradical intermediate.4-Pentenal
Decarbonylation Elimination of carbon monoxide from the ring.1-Butene, Ethylene
Dehydrogenation Loss of H₂ to form unsaturated ketones.2-Cyclopenten-1-one

Data sourced from kinetic modeling studies of cyclopentanone pyrolysis. acs.org

Influence of Alkyl Substituents on Reaction Regioselectivity and Stereoselectivity

The ethyl and methyl groups at the C3 position are not merely passive spectators; they actively control the outcome of reactions. Their influence is multifaceted:

Steric Hindrance: The bulky substituents sterically shield the C3 and C4 positions of the ring. This disfavors the approach of reagents from that side of the molecule, directing reactions towards the less hindered C2 and C5 positions. For example, in α-alkylation via an enolate, the electrophile will preferentially attack the C2 or C5 position.

Electronic Effects: Alkyl groups are weakly electron-donating. This can influence the stability of charged or radical intermediates that form during a reaction. For instance, they can stabilize an adjacent carbocation or radical, potentially favoring bond cleavage at the C2-C3 bond.

Control of Regioselectivity: In reactions like C-H activation, the substituents play a decisive role. While a quaternary center at C3 does not stop the reaction, it has been shown to decrease the regioselectivity, meaning multiple products may be formed. nih.gov This is because the directing influence of the catalyst may be in competition with the steric blocking effect of the alkyl groups.

Stereoselectivity: The C3 atom is a stereocenter (if the molecule is chiral). The existing stereochemistry can direct the formation of new stereocenters during a reaction, a process known as diastereoselection. Reagents will approach the ring from the less sterically hindered face, leading to a preference for one stereoisomeric product over another.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics (reaction rates) and thermodynamics (energy and stability) of reactions involving this compound are crucial for understanding its chemical behavior.

Kinetics: The rate of a reaction is determined by the activation energy of its rate-determining step. The alkyl groups at C3 can affect reaction rates in several ways. Steric hindrance can slow down reactions by making it more difficult for reactants to approach the reactive site. Conversely, electronic effects can stabilize transition states, thereby lowering the activation energy and increasing the reaction rate.

Kinetic studies on the gas-phase reactions of OH radicals with related cyclic ketones provide insight into these effects. The position of a methyl group on the ring has a significant impact on the reaction rate coefficient, demonstrating the sensitivity of reactivity to substituent placement. acs.orgnih.gov

Table 2: Room Temperature Rate Coefficients for Reactions of OH Radicals with Related Cyclic Ketones This table shows how the position of a methyl group affects the rate of reaction with a key atmospheric radical, illustrating the kinetic influence of substituents.

ReactantRate Coefficient (k) at ~298 K (cm³ s⁻¹)
Cyclopentanone~2.9 x 10⁻¹²
2-Cyclopenten-1-one1.2 x 10⁻¹¹
2-Methyl-2-cyclopenten-1-one1.7 x 10⁻¹¹
3-Methyl-2-cyclopenten-1-one (B1293772)4.4 x 10⁻¹²

Data sourced from experimental kinetic studies. acs.orgnih.gov The data shows that the rate for 3-methyl-2-cyclopenten-1-one is significantly slower than for the 2-methyl isomer and closer to that of the saturated cyclopentanone, highlighting the strong kinetic influence of the substituent's position relative to the reactive site. acs.org

Theoretical Investigations into the Reaction Mechanisms of this compound Remain Largely Unexplored

While computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms, providing insights into the energetics and geometries of transition states, a specific focus on this compound is absent from widely accessible research databases. Theoretical studies often employ quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, to map out potential energy surfaces, identify intermediates, and calculate activation energies. This information is crucial for predicting reaction outcomes and understanding the underlying factors that control chemical reactivity.

In the broader context of cyclopentanone derivatives, theoretical studies have been conducted on related molecules. For instance, research on cyclopentanone and its simpler alkyl-substituted analogues has provided valuable information on their conformational preferences and reactivity in various reactions, including pyrolysis and reactions with radicals. These studies have highlighted the influence of ring strain and substituent effects on reaction barriers and product distributions. However, the specific electronic and steric contributions of the ethyl and methyl groups at the C3 position of the cyclopentanone ring in this compound have not been the subject of dedicated theoretical investigation.

The absence of such studies means that detailed, quantitative data on the transition state structures and energy barriers for reactions involving this compound are currently unavailable. Consequently, a comprehensive, scientifically rigorous discussion of its advanced reaction mechanisms from a theoretical standpoint cannot be provided at this time. Future computational studies would be necessary to fill this knowledge gap and to provide a detailed understanding of the chemical behavior of this specific compound at a molecular level.

Stereochemical and Conformational Analysis of 3 Ethyl 3 Methylcyclopentanone

Conformational Isomerism and Energetic Landscapes

Determination of Conformer Populations and Stability

No published data exists on the relative populations or thermodynamic stability of the different conformers of 3-Ethyl-3-methylcyclopentanone.

Interconversion Barriers and Dynamics of Ring Puckering

There is no available information regarding the energy barriers for interconversion between different conformers or the dynamics of the cyclopentanone (B42830) ring puckering for this specific compound.

Solvent Effects on Conformer Distribution

There are no reported investigations into the influence of different solvents on the distribution of conformers for this compound.

Chiral Properties and Enantiomeric Relationships

Generation and Resolution of Enantiomers

Methods for the specific generation and resolution of the enantiomers of this compound have not been described in the available scientific literature.

Analysis of "this compound" Reveals Gaps in Current Scientific Literature

Following a comprehensive search for scholarly data concerning the chemical compound This compound , it has been determined that there is a significant lack of published research specifically addressing the advanced analytical topics required for the requested article. The instructions specified a detailed examination of the compound's stereochemical analysis, chiral discrimination methodologies, and various forms of circular dichroism spectroscopy.

While the provided outline is robust for a well-characterized molecule, extensive database searches revealed no specific experimental or theoretical studies on this compound for the following areas:

Stereochemical and Conformational Analysis: No dedicated studies on the specific conformers or stereoisomers of this compound were found.

Chiral Discrimination Methodologies: Literature detailing methods to distinguish between the enantiomers of this compound is not available.

Electronic Circular Dichroism (ECD) Spectroscopy: No published ECD spectra or related theoretical calculations for this compound could be located.

Vibrational Circular Dichroism (VCD) Spectroscopy: There are no available VCD studies for this specific molecule.

Resonance-Enhanced Multiphoton Ionization Circular Dichroism (REMPI-CD): Research applying this technique has not been published for this compound.

Photoelectron Circular Dichroism (PECD): This method of analysis has not been documented for the requested compound.

It is important to note that a substantial body of research exists for the closely related, but structurally distinct, compound 3-methylcyclopentanone (B121447) . This molecule is frequently used as a benchmark in the field of chiroptical spectroscopy, and extensive data is available for all the analytical methods mentioned in the outline. nih.govresearchgate.netnih.govresearchgate.net However, the presence of an additional ethyl group at the chiral center in this compound would significantly alter its conformational landscape, electronic properties, and spectroscopic responses. Therefore, extrapolating data from 3-methylcyclopentanone would be scientifically inaccurate and would not meet the specific requirements of the request.

Due to the absence of specific scientific literature and data for this compound, it is not possible to generate the thorough, informative, and scientifically accurate article as instructed while strictly adhering to the provided outline.

Advanced Spectroscopic Characterization of 3 Ethyl 3 Methylcyclopentanone

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and conformational dynamics of 3-Methylcyclopentanone (B121447). These methods probe the quantized vibrational energy levels of the molecule, with each vibrational mode corresponding to a specific motion of the atoms, such as stretching, bending, or twisting of chemical bonds.

Experimental mid-infrared absorption spectra for (R)-(+)-3-methylcyclopentanone have been measured in various solutions, such as carbon tetrachloride (CCl₄). researchgate.netacs.org These experimental spectra are often complemented by theoretical calculations, for instance, using Density Functional Theory (DFT) with the B3LYP functional and various basis sets (e.g., aug-cc-pVDZ, 6-311++G(2d,2p)), to achieve a comprehensive assignment of the observed vibrational bands. researchgate.netacs.org

Temperature-Dependent Vibrational Spectroscopy

The study of vibrational spectra at varying temperatures is a powerful tool for elucidating the thermodynamic properties of different molecular conformations. For 3-Methylcyclopentanone, which exists as an equilibrium between equatorial-methyl and axial-methyl conformers, temperature-dependent spectroscopy is particularly revealing. researchgate.net

By analyzing the changes in the intensity of specific vibrational absorption bands with temperature, the enthalpy difference (ΔH°) between the conformers can be determined. acs.org For instance, temperature-dependent mid-infrared absorption spectra have been used to establish a ΔH° of 4.84 kJ/mol for the equatorial to axial equilibrium. researchgate.netacs.org Similarly, temperature-dependent Raman spectroscopy, focusing on the C-H stretching region (2850–3000 cm⁻¹), has been employed to determine a conformer energy difference (ΔH°) of 4.83 ± 0.45 kJ/mol. researchgate.net

Cooling the sample to liquid nitrogen temperatures (~77 K) causes the molecule to exist in its lowest energy state, which helps in identifying the specific vibrational modes that arise from the more stable equatorial conformer versus the axial one. researchgate.net At room temperature, the population ratio of equatorial to axial conformers has been determined to be approximately 87:13. researchgate.netacs.org

Table 1: Thermodynamic Data for 3-Methylcyclopentanone Conformational Equilibrium

Spectroscopic Method Enthalpy Difference (ΔH°) Conformer Population Ratio (Equatorial:Axial) at Room Temp.
Temperature-Dependent IR Absorption 4.84 kJ/mol researchgate.netacs.org 87:13 researchgate.netacs.org

Correlation of Vibrational Modes with Conformational States

Each conformer of 3-Methylcyclopentanone (equatorial and axial) possesses a unique three-dimensional structure, leading to distinct vibrational frequencies and intensities. By comparing experimental spectra with theoretical predictions for each optimized geometry, specific spectral features can be assigned to either the equatorial or axial form.

The five-membered ring of cyclopentanone (B42830) is not planar and undergoes pseudorotation. The position of the methyl group (either equatorial or axial) influences the ring's puckering and, consequently, the vibrational modes of the entire molecule. researchgate.net Quantum chemical calculations are essential for disentangling the complex spectra and assigning vibrational bands to specific motions within each conformer. acs.org For example, DFT calculations can predict the IR and Raman spectra for both the equatorial and axial conformers, allowing for a direct comparison with the experimental spectrum of the equilibrium mixture. researchgate.netacs.org This correlation is fundamental to using vibrational spectroscopy to determine the relative populations of the conformers. acs.org

Vibrational Raman Optical Activity (ROA)

Raman Optical Activity (ROA) is a powerful chiroptical technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized incident light. wikipedia.org As a form of vibrational optical activity, ROA is exceptionally sensitive to the three-dimensional arrangement of atoms and provides detailed stereochemical information. chimia.chdatapdf.com

Electronic Spectroscopy and Photoionization Techniques

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule, typically induced by the absorption of ultraviolet (UV) or visible light. These techniques provide information about the electronic structure and excited states of 3-Methylcyclopentanone.

Ultraviolet-Visible Absorption Spectroscopy

The UV-Visible spectrum of 3-Methylcyclopentanone is characterized by a weak absorption band corresponding to the n→π* electronic transition of the carbonyl group. acs.org This transition involves the excitation of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to an anti-bonding π* orbital associated with the C=O double bond. msu.edu In the vapor phase, this transition is centered at about 33 x 10³ cm⁻¹ (approximately 303 nm).

The position of the maximum absorption (λmax) for this transition is sensitive to the solvent environment. Studies have shown that as the polarity of the solvent increases, the λmax of the n→π* transition exhibits a decrease (a blueshift). acs.org The NIST Chemistry WebBook provides UV/Visible spectrum data for 3-methylcyclopentanone, showing absorption in the 260-320 nm range. nist.gov

Table 2: Key Electronic Transition in 3-Methylcyclopentanone

Transition Type Approximate Wavelength Range Description

Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy

Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly sensitive and selective spectroscopic technique used for studying the electronic states of atoms and molecules. wikipedia.org The process typically involves the absorption of two or more photons. The first photon excites the molecule to an intermediate electronic state (the resonance step). A second photon then provides enough energy to ionize the molecule from this excited state. hmc.eduprinceton.edu The resulting ions are then detected, often by a mass spectrometer, allowing for mass-resolved spectroscopy. hmc.edu

REMPI has been applied to study chiral molecules like 3-Methylcyclopentanone. researcher.life The technique can provide detailed spectroscopic information that may not be accessible through single-photon absorption methods. wikipedia.org For example, (1+1) REMPI, where one photon is used for resonance and a second for ionization, has been used to investigate 3-MCP around 309 nm, corresponding to its n→π* transition. hmc.eduresearcher.life By using tunable lasers, a spectrum of the intermediate excited state can be recorded by monitoring the ion signal as a function of the laser wavelength. This approach is valuable for studying the conformational landscape and energetics of molecules cooled in supersonic jets. acs.org

Time-Resolved Mass Spectrometry (TRMS) and Time-Resolved Photoelectron Spectroscopy (TRPES)

Time-resolved spectroscopic techniques are powerful tools for investigating the dynamics of molecules in excited electronic states on extremely short timescales, such as femtoseconds or picoseconds. nih.govrsc.orgberkeley.edu For a molecule like 3-ethyl-3-methylcyclopentanone, these methods could provide profound insights into its photochemistry, such as the processes of intersystem crossing, internal conversion, and dissociation pathways after being excited by a laser pulse.

Time-Resolved Mass Spectrometry (TRMS) would involve exciting the molecule with a pump laser pulse and then, after a specific time delay, ionizing it with a probe pulse. The resulting ions and their fragments are then detected by a mass spectrometer. By varying the delay between the pump and probe pulses, it is possible to track the evolution of the excited state and any subsequent chemical changes in real-time. For this compound, TRMS could be used to identify transient intermediates and determine the rates of different photochemical reactions.

Time-Resolved Photoelectron Spectroscopy (TRPES) offers a more detailed view of the electronic structure dynamics. nih.govrsc.orgberkeley.edu In a TRPES experiment, a pump pulse excites the molecule, and a subsequent probe pulse with sufficient energy photoionizes it. The kinetic energy of the ejected photoelectrons is then measured. This provides a "snapshot" of the energy levels of the excited molecule at a given point in time. By analyzing the changes in the photoelectron spectrum as a function of the pump-probe delay, researchers can directly observe the flow of energy between different electronic states. Studies on related chiral ketones like 3-methylcyclopentanone have utilized similar techniques to explore conformational sensitivity and circular dichroism in photoionization. researchgate.netresearchgate.netthegoodscentscompany.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. While a specific experimental spectrum for this compound is not publicly cataloged, the expected ¹H and ¹³C NMR spectra can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The ethyl group would produce a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to coupling with each other. The methyl group at the C3 position would appear as a singlet. The protons on the cyclopentanone ring would exhibit more complex splitting patterns due to coupling with each other, likely appearing in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C=O) would be the most downfield signal. The quaternary carbon at the C3 position would also be readily identifiable. The remaining signals would correspond to the two carbons of the ethyl group, the methyl group, and the three methylene carbons of the cyclopentanone ring.

Predicted NMR Data for this compound
SpectrumAssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
¹³C NMRC=O~215-220Singlet
¹³C NMRC(CH₃)(CH₂CH₃)~45-55Singlet
¹³C NMRRing CH₂~20-40Triplet (in ¹H-coupled)
¹³C NMR-CH₂CH₃~25-35Triplet (in ¹H-coupled)
¹³C NMR-CH₃~20-30Quartet (in ¹H-coupled)
¹³C NMR-CH₂CH₃~8-15Quartet (in ¹H-coupled)
¹H NMRRing CH₂~1.8-2.5Multiplets
¹H NMR-CH₂CH₃~1.4-1.7Quartet
¹H NMR-CH₃~1.0-1.2Singlet
¹H NMR-CH₂CH₃~0.8-1.0Triplet

Mass Spectrometric Techniques for Structural Elucidation and Mechanistic Insights

Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₁₄O), the molecular weight is approximately 126.20 g/mol .

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Alpha-Cleavage: This would be a dominant fragmentation pathway, leading to the loss of an ethyl radical (•CH₂CH₃) or a methyl radical (•CH₃).

Loss of the ethyl group (29 u) would result in a fragment ion at m/z = 97.

Loss of the methyl group (15 u) would result in a fragment ion at m/z = 111.

Ring Cleavage: Complex fragmentation of the cyclopentanone ring can also occur. For instance, the loss of carbon monoxide (CO, 28 u) or ethene (C₂H₄, 28 u) are common fragmentation pathways for cyclic ketones. researchgate.net

Predicted Mass Spectrometry Fragmentation for this compound
m/zPredicted Fragment IonLikely Fragmentation Pathway
126[C₈H₁₄O]⁺Molecular Ion (M⁺)
111[M - CH₃]⁺Alpha-cleavage, loss of methyl radical
97[M - C₂H₅]⁺Alpha-cleavage, loss of ethyl radical
83[M - C₂H₅ - CH₂]⁺ or otherSecondary fragmentation
69[C₅H₉]⁺ or [C₄H₅O]⁺Ring fragmentation
55[C₄H₇]⁺ or [C₃H₃O]⁺Ring fragmentation

Rotational Spectroscopy

Rotational spectroscopy, typically conducted in the microwave region of the electromagnetic spectrum, provides highly precise information about the moments of inertia of a molecule. From these, an exceptionally accurate molecular structure, including bond lengths and angles, can be determined for small molecules in the gas phase.

For this compound, a rotational spectroscopy study would first reveal that it is an asymmetric top rotor, as all three of its principal moments of inertia would be different. The analysis of the complex rotational spectrum would, in principle, allow for the determination of the rotational constants (A, B, and C).

Furthermore, because of the flexibility of the five-membered ring and the rotation of the ethyl group, this compound likely exists as a mixture of different conformers at room temperature. Rotational spectroscopy is a powerful technique for identifying and characterizing these individual conformers, as each would have a unique set of rotational constants. Theoretical calculations would be essential to predict the structures and rotational constants of the likely conformers, which would then be compared with the experimental spectrum to make definitive assignments. Studies on the related 3-methylcyclopentanone have shown the utility of combining theoretical calculations with various spectroscopic methods to understand its conformational landscape. researchgate.net

Computational Chemistry and Theoretical Modeling of 3 Ethyl 3 Methylcyclopentanone

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-ethyl-3-methylcyclopentanone at the electronic level. Methodologies such as Density Functional Theory (DFT) and ab initio methods are powerful tools for this purpose. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a reliable balance between computational cost and accuracy for predicting the properties of cyclic ketones. researchgate.net Ab initio methods, while more computationally intensive, can offer even higher accuracy for specific properties.

The first step in the computational analysis of this compound is to determine its most stable three-dimensional structure through geometry optimization. This process identifies the lowest energy arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles. For substituted cyclopentanones, this is crucial for identifying the preferred conformations, such as the "envelope" or "twist" forms of the five-membered ring.

In the case of analogous chiral ketones like (R)-3-methylcyclopentanone, studies have focused on determining the relative stability of conformers where the alkyl group is in an axial or equatorial position. researchgate.netguidechem.com A similar analysis for this compound would elucidate the steric interactions of the ethyl and methyl groups and their influence on the ring puckering. Electronic structure analysis, performed post-optimization, reveals the distribution of electrons within the molecule, which is essential for understanding its chemical behavior.

Table 1: Illustrative Optimized Geometrical Parameters for a this compound Conformer This table represents the type of data obtained from geometry optimization calculations. Actual values would be determined by specific DFT or ab initio calculations.

ParameterAtom Pair/TripletTypical Calculated Value
Bond Length C=O~1.22 Å
C-C (ring)1.53 - 1.55 Å
C-C (ethyl)~1.54 Å
Bond Angle C-C-C (ring)104° - 106°
O=C-C~125°
Dihedral Angle C1-C2-C3-C4Varies with ring pucker

Quantum chemical calculations are highly effective at predicting various spectroscopic parameters, which is invaluable for interpreting experimental data and determining molecular structure, including absolute configuration.

Infrared (IR) and Raman Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this would involve computing the harmonic frequencies at its optimized geometry. The predicted IR and Raman spectra can be compared with experimental spectra to confirm the structure and identify characteristic vibrational modes, such as the C=O stretch. elsevierpure.com

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD): For a chiral molecule like this compound, CD and VCD are critical for determining its absolute stereochemistry. Theoretical predictions of electronic circular dichroism (ECD) and VCD spectra are a standard method for this purpose. researchgate.netnih.gov By comparing the calculated spectrum of a specific enantiomer (e.g., R or S) with the experimental spectrum, the absolute configuration can be unambiguously assigned. researchgate.net DFT functionals such as B3LYP and CAM-B3LYP, paired with large basis sets like aug-cc-pVDZ, have been successfully used for these predictions in similar molecules. researchgate.netnih.gov

Optical Rotation: The specific rotation of a chiral molecule can also be calculated. These calculations are highly sensitive to the molecular conformation and the computational method used. Comparing the predicted optical rotation with measured values provides another layer of validation for the determined absolute configuration. guidechem.com

Time-dependent DFT (TD-DFT) is a common method for investigating the electronic excited states of molecules. For this compound, this would involve calculating the energies of vertical electronic transitions from the ground state to various excited states. This analysis is crucial for understanding the molecule's UV-Visible and ECD spectra.

A key focus would be the n → π* transition associated with the carbonyl group, which is typically the lowest energy transition in ketones and often dominates the ECD spectrum in the 280-320 nm region. guidechem.com Calculations would provide the excitation energy, oscillator strength (related to absorption intensity), and rotatory strength (related to CD intensity) for this and other transitions. guidechem.com

Table 2: Example of Calculated Electronic Transition Properties This table illustrates the typical output from a TD-DFT calculation for a chiral ketone.

TransitionExcitation Wavelength (nm)Oscillator Strength (f)Rotatory Strength (R) [10⁻⁴⁰ cgs]
S₀ → S₁ (n → π*)~300Low (~0.001)Significant (+/-)
S₀ → S₂<220ModerateVariable
S₀ → S₃<200HighVariable

Molecular Dynamics Simulations and Conformational Searching

While quantum chemical calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape at a given temperature. elsevierpure.com

Solvation Effects Modeling

The properties of a molecule can be significantly influenced by its environment, particularly in solution. Computational models can account for these solvent effects. Polarizable Continuum Models (PCM) are a widely used and efficient method for this purpose. researchgate.net

In the PCM approach, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. This model effectively captures the bulk electrostatic interactions between the solute and solvent. The application of PCM to calculations of geometry, spectroscopic properties, and conformational energies of this compound would allow for a more realistic comparison with experimental data obtained in solvents like carbon tetrachloride, methanol, or acetonitrile. researchgate.netguidechem.com

Analysis of Electronic Properties (HOMO-LUMO Energy Levels, Electron Affinity)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions.

HOMO-LUMO Energy Levels: The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. mdpi.com For this compound, the HOMO is typically associated with the non-bonding lone pair electrons on the carbonyl oxygen, and the LUMO is the antibonding π* orbital of the C=O bond.

Electron Affinity: This is the energy released when an electron is added to a neutral molecule to form a negative ion. It can be calculated as the energy difference between the neutral molecule and its anion. This property provides a quantitative measure of the molecule's ability to act as an electron acceptor.

Table 3: Illustrative Frontier Orbital Properties This table shows representative electronic properties derived from DFT calculations.

PropertyDescriptionTypical Calculated Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-6.0 to -7.0
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital1.0 to 2.0
HOMO-LUMO Gap E(LUMO) - E(HOMO)7.0 to 9.0
Electron Affinity Energy change upon electron addition0.5 to 1.5

Applications of 3 Ethyl 3 Methylcyclopentanone in Synthetic Organic Chemistry

Role as a Key Intermediate in Complex Molecule Synthesis

The cyclopentanone (B42830) ring, substituted with a sterically demanding quaternary center, provides a robust scaffold for the construction of more elaborate polycyclic systems. The ethyl and methyl groups at the C3 position influence the reactivity of the adjacent methylene (B1212753) carbons (C2 and C4), which can be selectively functionalized to build additional rings.

Bridged bicyclic frameworks are common motifs in a variety of natural products. The synthesis of these strained systems often relies on intramolecular cyclization strategies. While direct examples involving 3-ethyl-3-methylcyclopentanone are not extensively documented in seminal literature, its structure is amenable to established synthetic pathways. A common strategy involves the intramolecular aldol (B89426) reaction of a 1,4- or 1,5-dicarbonyl compound. libretexts.org

A hypothetical route to a bridged system could commence with the alkylation of the enolate of this compound. For instance, a Michael addition to an α,β-unsaturated aldehyde would introduce a side chain containing a second carbonyl group. Subsequent manipulation of this side chain and induction of an intramolecular aldol condensation could forge the second ring, creating a bicyclic system. The stereochemical outcome of such a cyclization would be influenced by the existing stereocenter if a chiral variant of the starting ketone is used. The general principle of forming bridged systems from cyclic ketones via intramolecular cyclizations is a well-established synthetic tool. gla.ac.uk

Table 1: Key Reactions in the Hypothetical Synthesis of a Bridged Bicyclic System

StepReaction TypeReactantsProduct Type
1Enolate FormationThis compound, Base (e.g., LDA)Lithium Enolate
2Michael AdditionLithium Enolate, α,β-Unsaturated Aldehyde1,5-Dicarbonyl Compound
3Intramolecular Aldol Condensation1,5-Dicarbonyl Compound, Base or AcidBridged Bicyclic Ketone

The construction of the polycyclic cores of steroids and terpenoids represents a significant challenge in organic synthesis. The Robinson annulation is a powerful and widely used method for the formation of six-membered rings, which are characteristic of these natural product classes. wikipedia.orgorganic-chemistry.org This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation. masterorganicchemistry.com

This compound can serve as the ketone component in a Robinson annulation. Reaction with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), under basic or acidic conditions would lead to the formation of a fused bicyclic system. wikipedia.orgresearchgate.net This product, a substituted hydro-1,6-indanedione, would be an analogue of the well-known Wieland-Miescher ketone. wikipedia.orgucl.ac.uk The Wieland-Miescher ketone is a critical intermediate in the synthesis of numerous steroids and terpenoids, providing the AB-ring system of the steroid nucleus. wikipedia.org The 3,3-disubstitution of the starting cyclopentanone would result in a final product with a quaternary carbon at the ring junction, a structural feature present in many complex natural products.

Table 2: Robinson Annulation for Steroid/Terpenoid Scaffold Synthesis

Reactant 1 (Ketone)Reactant 2 (Enone)Key StepsProduct Core Structure
This compoundMethyl Vinyl Ketone1. Michael Addition2. Intramolecular Aldol CondensationFused 6/5 Bicyclic System (Hydroindanone)

The resulting bicyclic enone is a versatile intermediate that can be further elaborated through various transformations, including stereoselective reductions, alkylations, and additional annulations, to construct the complete tetracyclic framework of a steroid or the diverse ring systems found in terpenoids. pressbooks.pubnih.gov

Participation in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. These processes are valued for their atom economy, operational simplicity, and ability to rapidly build molecular complexity.

While the direct participation of this compound in complex, well-documented cascade or multicomponent reactions is not a prominent feature in chemical literature, its functional group (a ketone) allows for its potential inclusion in such sequences. For instance, it could act as the initial nucleophile in a cascade sequence. After conversion to its enolate or enamine, it could react with a suitable electrophile that contains other reactive functionalities. This initial reaction could then trigger a series of intramolecular transformations to build a complex polycyclic structure.

An example of a potential cascade could involve the reaction of the enolate of this compound with a molecule containing both an electrophilic alkene (for a Michael addition) and another electrophilic group, such as an ester or an alkyne. The initial Michael addition would be followed by an intramolecular cyclization, leading to a complex fused or spirocyclic product. The design of such cascade reactions is a cornerstone of modern synthetic strategy.

Asymmetric Transformations Utilizing Chiral this compound

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry. The use of chiral building blocks, often derived from the "chiral pool" of naturally occurring molecules, is a powerful strategy in asymmetric synthesis. nih.govescholarship.org An enantiomerically pure form of this compound, whether (R) or (S), would be a valuable chiron for the synthesis of complex natural products.

The asymmetric synthesis of 3-substituted cyclopentanones can be achieved through various methods, including the enantioselective conjugate addition to a corresponding cyclopentenone. acs.org For example, the rhodium-catalyzed asymmetric 1,4-addition of an ethyl nucleophile to 3-methyl-2-cyclopentenone using a chiral ligand like (R)-BINAP could, in principle, afford chiral this compound with high enantiomeric excess. mdpi.com

Once obtained in enantiopure form, this chiral ketone can be used in diastereoselective reactions where the existing stereocenter at C3 directs the formation of new stereocenters. For example, in an aldol reaction, the enolate of chiral this compound would exhibit facial selectivity in its reaction with an aldehyde, leading to one diastereomer of the product in preference to the other. uwindsor.ca This substrate-controlled stereoselectivity is a fundamental concept in the synthesis of complex molecules with multiple stereocenters, such as prostaglandins, steroids, and macrolides.

Table 3: Potential Asymmetric Synthesis and Application

ProcessDescriptionKey Reagents/CatalystsProductSignificance
Asymmetric Synthesis Enantioselective 1,4-conjugate addition3-Methyl-2-cyclopentenone, Ethylating agent(R)- or (S)-3-Ethyl-3-methylcyclopentanoneAccess to enantiopure building block
Diastereoselective Transformation Substrate-controlled aldol reactionChiral this compound, AldehydeDiastereomerically enriched β-hydroxy ketoneControl of new stereocenters in subsequent synthetic steps

The use of enantiopure this compound as a starting material allows for the transfer of its chirality throughout a synthetic sequence, ultimately leading to an enantiomerically pure final product.

Future Research Directions and Perspectives

Development of Novel Stereoselective Synthetic Methodologies

The construction of all-carbon quaternary stereocenters with high enantioselectivity remains a formidable challenge in organic synthesis. For a molecule like 3-Ethyl-3-methylcyclopentanone, where the stereocenter is at the C3 position, future research will need to focus on developing novel and efficient stereoselective synthetic routes. Current advanced strategies, while not yet applied specifically to this compound, offer promising starting points.

One such avenue involves a two-step process beginning with a Palladium-catalyzed asymmetric 1,4-addition of an ethyl group to 3-methylcyclopentenone, followed by an enolate trapping reaction with a methyl electrophile. A more sophisticated approach could adapt Rhodium-catalyzed C-C bond activation, which has been used to convert β-stereocenters in cyclopentanones into remote quaternary centers in larger ring systems like 1-tetralones. nih.gov

Another powerful technique that warrants exploration is the Nazarov cyclization. rsc.orgnih.gov This electrocyclization reaction of divinyl ketones is inherently stereocontrolled and has been adapted for the asymmetric synthesis of cyclopentanoids containing multiple quaternary stereocenters. rsc.orgnih.gov Future work could involve designing a divinyl ketone precursor that, upon cyclization, yields this compound with high torquoselectivity (control of the direction of ring closure).

A comparison of potential future synthetic approaches is summarized below:

MethodologyPrecursorsPotential AdvantagesKey Challenges
Asymmetric Conjugate Addition-Alkylation 3-methylcyclopentenone, ethylating agent (e.g., dialkylzinc), methylating agent (e.g., methyl iodide)Stepwise, potentially high enantioselectivity.Control of the second alkylation step, potential for side reactions.
Rhodium-Catalyzed C-C Activation Substituted cyclopentanone (B42830) with a transferable stereocenter.Enantiospecific, potential for complex bond reorganizations. nih.govRequires development of a suitable precursor for the specific target.
Asymmetric Nazarov Cyclization A divinyl ketone designed to yield the target upon cyclization.Inherent stereochemical control, potential for creating multiple stereocenters. rsc.orgnih.govSynthesis of the sterically congested divinyl ketone precursor. nih.gov
Zirconium-Catalyzed Carboalumination A substituted 1,5-diene.Direct access to chiral cyclopentanes with quaternary centers. researchgate.netRequires specific diene precursors and optimization for the ketone product.

The successful development of these methodologies would not only provide access to enantiomerically pure this compound but also contribute valuable tools to the broader field of asymmetric synthesis.

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

The five-membered ring of cyclopentanone is not planar but exists in a dynamic equilibrium of puckered conformations, typically described as envelope and twist forms. The presence of two different alkyl substituents at the C3 position in this compound introduces conformational biases and complex dynamic behavior. Advanced spectroscopic techniques are essential to probe these dynamics.

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for studying conformational changes. researchgate.netacs.org By analyzing the changes in the NMR spectrum at different temperatures, it would be possible to determine the energy barriers between different conformers of this compound and calculate the equilibrium constant for the different populations. This provides critical insight into the molecule's conformational landscape.

For chiral molecules like this compound, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer even deeper insight. These methods are highly sensitive to the three-dimensional structure of molecules and could be used to distinguish between different conformers and study their relative stabilities in various solvents.

Future research could employ a combination of these techniques to build a comprehensive picture of the molecule's dynamic behavior.

Spectroscopic TechniqueInformation GainedProspective Application for this compound
Variable-Temperature NMR (VT-NMR) Thermodynamic parameters (ΔG, ΔH, ΔS) of conformational equilibria, energy barriers to ring inversion. researchgate.netQuantifying the energetic preference for axial vs. equatorial orientation of the ethyl and methyl groups.
Vibrational Circular Dichroism (VCD) Absolute configuration, conformational analysis in solution.Determining the absolute configuration of enantiomerically enriched samples and identifying dominant solution-phase conformers.
Electronic Circular Dichroism (ECD) Electronic transitions, conformational analysis, solvent effects.Studying how different solvent environments affect the conformational equilibrium.
Time-Resolved Spectroscopy Ultrafast dynamic processes, excited-state behavior.Investigating the photophysical properties and any conformational changes that occur upon electronic excitation.

These advanced studies will provide fundamental data on the molecule's physical properties, which is crucial for understanding its reactivity and potential applications.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

To fully understand and optimize reactions involving this compound, a synergistic approach combining experimental studies with computational chemistry is indispensable. Density Functional Theory (DFT) has become a vital tool for elucidating reaction mechanisms, predicting selectivity, and rationalizing experimental outcomes. researchgate.netnih.govresearchgate.net

Future research should focus on using DFT calculations to model the transition states of key reactions. For instance, in the context of stereoselective synthesis via enolate alkylation, DFT could be used to predict which face of the enolate is more susceptible to electrophilic attack, thereby guiding the choice of chiral auxiliaries or catalysts. researchgate.net Similarly, for reactions where this compound is a reactant, such as in C-C bond cleavage or oxidation reactions, computational models can map out the potential energy surfaces of different reaction pathways. nih.govnih.govacs.org

Experimental validation would then be carried out to confirm the computational predictions. This could involve kinetic studies to measure reaction rates, analysis of product distributions, and isotopic labeling experiments to trace the path of atoms through the reaction. For example, the pyrolysis or oxidation of cyclopentanone has been investigated through a combination of in-situ mass spectrometry and theoretical calculations, revealing complex reaction networks. nih.govacs.orgresearchgate.net Applying this integrated approach to this compound would provide a deep, predictive understanding of its chemical behavior.

Research AreaExperimental MethodComputational Method (DFT)Synergistic Goal
Synthesis Asymmetric catalysis, product ratio analysis (GC, HPLC).Transition state modeling, prediction of stereochemical outcomes.Rational design of highly stereoselective synthetic routes.
Reactivity Kinetic studies, trapping of intermediates.Mapping potential energy surfaces, calculating activation barriers. nih.govacs.orgElucidating reaction mechanisms (e.g., oxidation, rearrangement).
Spectroscopy NMR, VCD, ECD measurements.Calculation of spectroscopic parameters for different conformers.Accurate assignment of spectra and determination of conformational preferences.

This integrated strategy accelerates the research cycle, allowing for more rational and efficient exploration of the compound's chemistry.

Expanding Applications in Complex Chemical Synthesis

Cyclopentanone and its derivatives are valuable building blocks in the synthesis of a wide array of complex molecules, including many natural products. columbia.eduelsevierpure.commarquette.edu The development of efficient synthetic routes to enantiomerically pure this compound would establish it as a valuable chiral building block for diversity-oriented synthesis.

Its structure is particularly suited for the introduction of a functionalized five-membered ring containing a quaternary stereocenter, a motif found in various bioactive natural products. Future research should explore the use of this compound as a precursor in the total synthesis of such compounds. For example, it could serve as a key intermediate in the synthesis of sesquiterpenes or other natural products that feature a cyclopentane (B165970) core. columbia.edu

Furthermore, the carbonyl group and the adjacent α-carbons provide multiple points for further chemical modification. This allows for the diversification of the cyclopentanone scaffold into a library of related compounds for biological screening. The ability to control the stereochemistry at the C3 position is critical, as the biological activity of complex molecules is often highly dependent on their three-dimensional structure.

Potential applications as a synthetic intermediate include:

Natural Product Synthesis: Serving as a chiral pool starting material for molecules containing a 3,3-disubstituted cyclopentane ring.

Medicinal Chemistry: Acting as a scaffold to be elaborated into novel therapeutic agents. The rigid cyclopentane frame can be used to orient functional groups in specific spatial arrangements to interact with biological targets.

Materials Science: Incorporation into novel chiral polymers or liquid crystals.

The expansion of its applications is directly linked to the success in the areas of synthesis and mechanistic understanding, highlighting the interconnectedness of these future research directions.

Q & A

Advanced Research Question

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and detect stereoisomers.
  • Mass spectrometry (MS) : High-resolution MS to identify molecular ions and fragmentation patterns.
  • IR spectroscopy : Validate carbonyl (C=O) and alkyl group absorptions.
  • Chromatography : GC-MS or HPLC for purity assessment, with statistical analysis (e.g., RSD ≤2%) to quantify impurities .

How should researchers address contradictions in experimental data, such as unexpected byproducts?

Advanced Research Question

  • Root-cause analysis : Compare observed byproducts with predicted intermediates using computational tools (e.g., DFT calculations).
  • Replicate experiments : Test reproducibility under controlled conditions.
  • Cross-validation : Use multiple analytical techniques (e.g., NMR + MS) to confirm findings.
  • Statistical testing : Apply t-tests or ANOVA to assess significance of anomalies .

What purification methods are recommended based on the compound’s physical properties?

Basic Research Question

  • Distillation : Utilize fractional distillation (bp ~139–145°C; density ~0.91–0.92 g/cm³) to separate from lower-boiling impurities .
  • Liquid-liquid extraction : Leverage solubility differences in polar/non-polar solvents.
  • Crystallization : Induce crystallization at low temperatures in a suitable solvent system.

How can reaction mechanisms be elucidated for novel derivatives of this compound?

Advanced Research Question

  • Isotopic labeling : Use deuterated reagents to track proton transfer steps.
  • Kinetic studies : Measure rate constants under varying temperatures/pH to infer mechanism (e.g., SN1 vs. SN2).
  • Computational modeling : Apply software like Gaussian to simulate transition states and energy barriers .

What strategies ensure rigorous data interpretation in catalytic studies involving this compound?

Advanced Research Question

  • Control experiments : Include blank runs and internal standards (e.g., deuterated analogs) to normalize data.
  • Error analysis : Report confidence intervals for catalytic efficiency (e.g., turnover frequency).
  • Multivariate analysis : Use DOE (Design of Experiments) to isolate variables affecting yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.